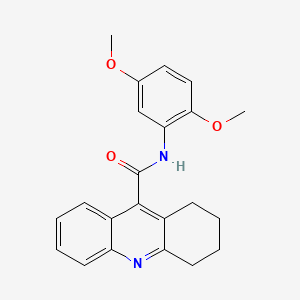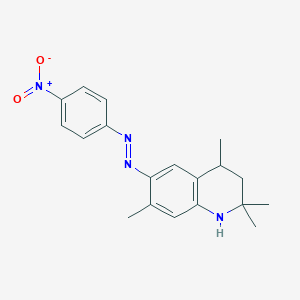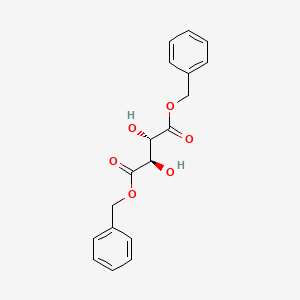![molecular formula C9H10Cl4O2 B11945828 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene CAS No. 19448-78-3](/img/structure/B11945828.png)
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,2,3,4-tétrachloro-7,7-diméthoxybicyclo[2.2.1]hept-2-ène est un composé bicyclique chloré de formule moléculaire C9H10Cl4O2. Ce composé se caractérise par sa structure bicyclo[2.2.1]heptène unique, souvent appelée squelette norbornène. La présence de quatre atomes de chlore et de deux groupes méthoxy ajoute à sa complexité chimique et à sa réactivité.
Méthodes De Préparation
La synthèse du 1,2,3,4-tétrachloro-7,7-diméthoxybicyclo[2.2.1]hept-2-ène implique généralement une réaction de Diels-Alder. Cette réaction est une cycloaddition [4+2] entre un diène et un diénophile. Dans ce cas, le diène est un tétrachlorocyclopentadiène et le diénophile est une alcène substituée par un méthoxy. Les conditions de réaction nécessitent souvent des températures élevées et la présence d'un catalyseur acide de Lewis pour faciliter la cycloaddition .
La réaction est généralement réalisée sous atmosphère inerte pour empêcher les réactions secondaires indésirables et assurer des rendements élevés du produit souhaité .
Analyse Des Réactions Chimiques
Le 1,2,3,4-tétrachloro-7,7-diméthoxybicyclo[2.2.1]hept-2-ène subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome. L'oxydation cible généralement les groupes méthoxy, les convertissant en fonctionnalités carbonylées.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant de l'hydrogène gazeux en présence d'un catalyseur de palladium. Ce processus peut éliminer sélectivement les atomes de chlore, produisant des dérivés moins chlorés.
Substitution : Les réactions de substitution nucléophile sont courantes, où les atomes de chlore peuvent être remplacés par des nucléophiles tels que des ions hydroxyde, des amines ou des thiols.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que les réactions de substitution peuvent produire une variété de dérivés fonctionnalisés .
Applications de la recherche scientifique
Le 1,2,3,4-tétrachloro-7,7-diméthoxybicyclo[2.2.1]hept-2-ène a plusieurs applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est utilisé dans l'étude des réactions catalysées par les enzymes, en particulier celles impliquant des substrats halogénés. Il aide à comprendre les mécanismes des enzymes halogénases.
Médecine : La recherche est en cours pour explorer son potentiel en tant que précurseur de composés pharmaceutiques. Sa réactivité et ses groupes fonctionnels en font un candidat pour le développement de médicaments.
Mécanisme d'action
Le mécanisme par lequel le 1,2,3,4-tétrachloro-7,7-diméthoxybicyclo[2.2.1]hept-2-ène exerce ses effets est principalement dû à sa réactivité avec les nucléophiles et les électrophiles. Les atomes de chlore et les groupes méthoxy le rendent sensible aux attaques nucléophiles, conduisant à diverses réactions de substitution et d'élimination. La structure bicyclique permet également des réarrangements et des réactions d'ouverture de cycle uniques dans des conditions spécifiques .
Applications De Recherche Scientifique
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates. It helps in understanding the mechanisms of halogenase enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its reactivity and functional groups make it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The chlorine atoms and methoxy groups make it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The bicyclic structure also allows for unique rearrangements and ring-opening reactions under specific conditions .
Comparaison Avec Des Composés Similaires
Le 1,2,3,4-tétrachloro-7,7-diméthoxybicyclo[2.2.1]hept-2-ène peut être comparé à d'autres composés similaires, tels que :
1,2,3,4,5,6-Hexachloro-7,7-diméthoxybicyclo[2.2.1]hept-2-ène : Ce composé a deux atomes de chlore supplémentaires, ce qui le rend plus réactif et moins stable.
1,2,3,4-Tétrachloro-7,7-diméthoxy-5-phénylbicyclo[2.2.1]hept-2-ène : La présence d'un groupe phényle ajoute à sa complexité et modifie sa réactivité.
5,6-Dibromo-1,2,3,4-tétrachloro-7,7-diméthoxybicyclo[2.2.1]hept-2-ène : La substitution du brome par le chlore modifie ses propriétés chimiques et sa réactivité
Ces comparaisons mettent en évidence le caractère unique du 1,2,3,4-tétrachloro-7,7-diméthoxybicyclo[22
Propriétés
Numéro CAS |
19448-78-3 |
|---|---|
Formule moléculaire |
C9H10Cl4O2 |
Poids moléculaire |
292.0 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H10Cl4O2/c1-14-9(15-2)7(12)3-4-8(9,13)6(11)5(7)10/h3-4H2,1-2H3 |
Clé InChI |
HFLBDHJDGDFHGU-UHFFFAOYSA-N |
SMILES canonique |
COC1(C2(CCC1(C(=C2Cl)Cl)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-Benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chloro-benzenesulfonamide](/img/structure/B11945746.png)

![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945752.png)









![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
